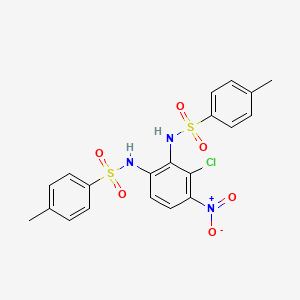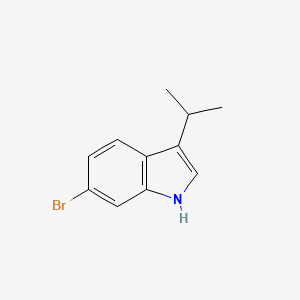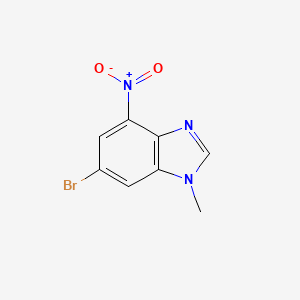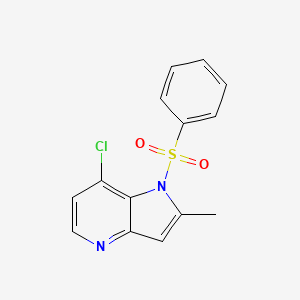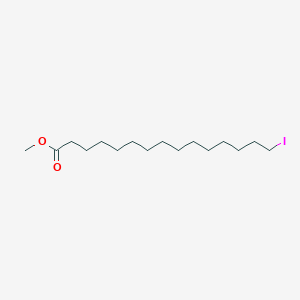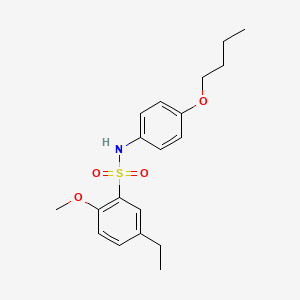
N-(4-butoxyphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butoxyphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide is an organic compound with a complex structure It is characterized by the presence of a butoxy group attached to a phenyl ring, an ethyl group, a methoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxyphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide typically involves multiple steps, including nucleophilic substitution and sulfonation reactions. One common method involves the reaction of 4-butoxyaniline with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs. Purification processes such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxyphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-butoxyphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-butoxyphenyl)acetamide: Similar structure but lacks the sulfonamide group.
5-ethyl-2-methoxybenzenesulfonamide: Similar structure but lacks the butoxyphenyl group.
Uniqueness
N-(4-butoxyphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H25NO4S |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(4-butoxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H25NO4S/c1-4-6-13-24-17-10-8-16(9-11-17)20-25(21,22)19-14-15(5-2)7-12-18(19)23-3/h7-12,14,20H,4-6,13H2,1-3H3 |
InChI Key |
CFTPHIBGMGXTOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B15123160.png)
![2-[1-(3-Fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine](/img/structure/B15123162.png)
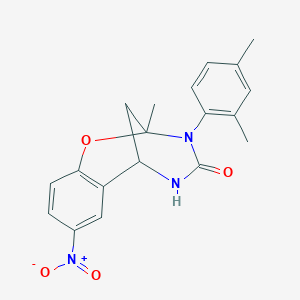
![7-(diethylamino)-3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B15123188.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B15123198.png)
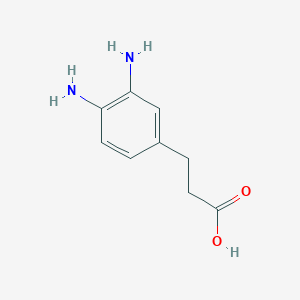
![3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-c arboxylic acid](/img/structure/B15123204.png)
![[8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B15123205.png)
![N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B15123206.png)
